molecular formula C11H12FN3O2 B128064 tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 155601-71-1

tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No. B128064
CAS RN: 155601-71-1
M. Wt: 237.23 g/mol
InChI Key: INGAFDNQIOIZHC-UHFFFAOYSA-N
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Description

“tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 155601-71-1 . It has a molecular weight of 237.23 .


Molecular Structure Analysis

The molecular structure of “tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate” is represented by the IUPAC Name: tert-butyl 6-fluoro-2H-pyrazolo [3,4-b]pyridine-3-carboxylate . The InChI Key is INGAFDNQIOIZHC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a boiling point of 166-168 . It is stored at ambient temperature . .

Scientific Research Applications

Medicinal Chemistry: Kinase Inhibitor Development

This compound is utilized in the design and synthesis of kinase inhibitors . Kinase inhibitors are significant in the treatment of diseases like cancer, as they can regulate cell functions by inhibiting specific kinase enzymes. The fluoro group on the pyrazolopyridine scaffold enhances the binding affinity to the ATP pocket of kinases, making it a valuable moiety in drug design.

Safety and Hazards

The compound may cause respiratory irritation, serious eye irritation, skin irritation, and is harmful if inhaled or swallowed . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)8-6-4-5-7(12)13-9(6)15-14-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGAFDNQIOIZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C=CC(=NC2=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427821
Record name tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155601-71-1
Record name 1,1-Dimethylethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155601-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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